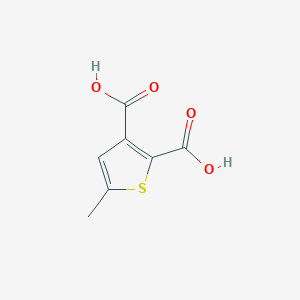

5-Methylthiophene-2,3-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylthiophene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPLLRMTCIBCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648164 | |

| Record name | 5-Methylthiophene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46029-22-5 | |

| Record name | 5-Methylthiophene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Methylthiophene-2,3-dicarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 5-Methylthiophene-2,3-dicarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Methylthiophene-2,3-dicarboxylic acid, a substituted heterocyclic compound, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. The thiophene nucleus is a well-established bioisostere of the benzene ring, offering unique electronic and steric properties that can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the rigid, functionalizable scaffold of thiophene dicarboxylic acids makes them attractive precursors for the synthesis of coordination polymers, organic semiconductors, and other advanced materials.[1]

This guide provides a comprehensive analysis of the core (CAS No: 46029-22-5). Due to the limited availability of extensive experimental data in public literature for this specific molecule, this document integrates predicted data with established, detailed methodologies for its complete experimental characterization. As such, it is designed to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior and to design robust analytical and synthetic protocols. We will explore its structural attributes, predicted properties, and provide field-proven, step-by-step protocols for the empirical determination of its key physicochemical parameters.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 5-Methylthiophene-2,3-dicarboxylic acid dictates its chemical behavior. It consists of a five-membered aromatic thiophene ring substituted with a methyl group at the C5 position and two carboxylic acid groups at the adjacent C2 and C3 positions. The methyl group acts as an electron-donating group, while the two carboxylic acid moieties are strongly electron-withdrawing. This electronic arrangement influences the acidity, reactivity, and spectroscopic signature of the molecule.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties for 5-Methylthiophene-2,3-dicarboxylic acid. These values, primarily sourced from computational models, provide a baseline for experimental design and validation.[2]

| Property | Predicted Value | Source |

| CAS Number | 46029-22-5 | [2][3] |

| Molecular Formula | C₇H₆O₄S | [2] |

| Molecular Weight | 186.18 g/mol | [3] |

| Melting Point | 218 °C | [2] |

| Boiling Point | 395.0 ± 42.0 °C | [2] |

| Density | 1.548 ± 0.06 g/cm³ | [2] |

| pKa₁ | 3.18 ± 0.10 | [2] |

Acidity Analysis (pKa)

As a dicarboxylic acid, the molecule possesses two distinct ionization constants, pKa₁ and pKa₂. The predicted value of 3.18 likely corresponds to the first dissociation (pKa₁) of the more acidic proton, influenced by the proximity of the electron-withdrawing sulfur atom and the adjacent carboxyl group. The second dissociation (pKa₂) is expected to have a higher value due to the electrostatic repulsion from the newly formed carboxylate anion. The precise experimental determination of both pKa values is critical, as the ionization state of the molecule at physiological pH (≈7.4) will profoundly impact its solubility, membrane permeability, and interaction with biological targets.

Part 2: Methodologies for Experimental Characterization

To ensure scientific rigor, predicted properties must be validated through empirical measurement. The following sections provide detailed, self-validating protocols for the characterization of 5-Methylthiophene-2,3-dicarboxylic acid.

A. Solubility Profile Determination

Causality: Solubility is a fundamental parameter that governs a compound's utility in both biological assays and material formulations. A comprehensive solubility profile in a range of solvents with varying polarities is essential. The "like dissolves like" principle suggests that due to the polar carboxylic acid groups, this compound will exhibit higher solubility in polar solvents.

Experimental Protocol (Quantitative Kinetic Method):

-

Preparation: Prepare stock solutions of the compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).

-

Solvent Array: Dispense a range of aqueous and organic solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane) into a 96-well microplate.

-

Dispensing: Add a small, precise volume of the DMSO stock solution to each well, initiating precipitation.

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached between the dissolved and solid states.

-

Separation: Centrifuge the plate to pellet the undissolved solid.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.

Caption: Workflow for solubility determination.

B. Acidity (pKa) Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[4] By monitoring the pH change of a solution upon the addition of a titrant (a strong base), one can identify the equivalence points corresponding to the deprotonation of each carboxylic acid group.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 5-Methylthiophene-2,3-dicarboxylic acid in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa₁ is the pH at the half-equivalence point of the first titration step. The pKa₂ is the pH at the half-equivalence point between the first and second equivalence points.

-

Caption: Workflow for pKa determination.

C. Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

δ ~13.0 ppm (broad singlet, 2H): Attributed to the two acidic protons of the carboxylic acid groups. The exact shift will depend on concentration and solvent.

-

δ ~7.5 ppm (singlet, 1H): Corresponds to the single proton on the thiophene ring (H4).

-

δ ~2.5 ppm (singlet, 3H): Assigned to the methyl group protons at the C5 position.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

δ ~165-170 ppm (2 signals): Two distinct signals for the carbonyl carbons of the carboxylic acid groups (C2-COOH and C3-COOH).

-

δ ~125-150 ppm (4 signals): Four signals corresponding to the carbon atoms of the thiophene ring (C2, C3, C4, C5).

-

δ ~15 ppm (1 signal): A single upfield signal for the methyl group carbon.

2. Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Key IR Absorption Bands (cm⁻¹):

-

3300-2500 (broad): Characteristic O-H stretching of the carboxylic acid dimer.

-

~1700 (strong): C=O stretching of the carboxylic acid groups. This band may be split or broadened due to the two adjacent carboxyls.

-

~1600 (medium): C=C stretching of the thiophene ring.

-

~1300 (medium): C-O stretching and O-H bending.

-

~700-800 (medium): C-S stretching of the thiophene ring.

Caption: Proposed synthetic pathway.

Conclusion

5-Methylthiophene-2,3-dicarboxylic acid is a compound with considerable, albeit largely unexplored, potential as a versatile building block. This guide has consolidated the available predicted data on its core physicochemical properties and, more importantly, has provided a comprehensive framework of robust, validated methodologies for its complete experimental characterization. By following the detailed protocols for determining solubility, pKa, and spectroscopic signatures, researchers can empirically validate the predicted data and unlock the full potential of this molecule. The proposed synthetic strategy and discussion of potential applications in medicinal chemistry and materials science further underscore its value, paving the way for its integration into future research and development endeavors.

References

- Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, RSC Publishing.

- 5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5. ChemicalBook.

- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. BenchChem.

- 2,5-Thiophenedicarboxylic acid 99% CAS: 4282-31-9. Sigma-Aldrich.

- 5-Methylthiophene-2,3-dicarbonitrile. SpectraBase.

- 2,5-Thiophenedicarboxylic acid. PubChem.

- Physicochemical properties of thiophene deriv

- 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2.

- Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI.

- Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Thesis, Master, Applied Chemistry. (2016).

- 5-Methylthiophene-3-carboxylic acid CAS: 19156-50-4. Sigma-Aldrich.

- cas 46029-22-5|| where to buy 5-methylthiophene-2,3-dicarboxylic acid. Chemenu.

- 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester. SpectraBase.

- 46029-22-5|5-Methylthiophene-2,3-dicarboxylic acid|BLD Pharm. BLD Pharm.

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry. (2023).

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

- Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. ACS Symposium Series. (2012).

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

Sources

- 1. Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5 [amp.chemicalbook.com]

- 3. cas 46029-22-5|| where to buy 5-methylthiophene-2,3-dicarboxylic acid [english.chemenu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Methylthiophene-2,3-dicarboxylic acid

<_ _>

This guide provides a comprehensive technical overview of 5-Methylthiophene-2,3-dicarboxylic acid (CAS No. 46029-22-5), tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of facts to explain the causality behind its properties and synthetic choices, ensuring a deep, actionable understanding of this versatile heterocyclic building block.

Introduction: The Strategic Value of a Substituted Thiophene

5-Methylthiophene-2,3-dicarboxylic acid belongs to the thiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thiophene ring is often considered a bioisostere of the phenyl ring, allowing chemists to modulate physicochemical properties like solubility, bioavailability, and metabolic stability in drug candidates without drastically altering the core scaffold's binding affinity.[1]

The specific substitution pattern of this molecule—a methyl group at the 5-position and two adjacent carboxylic acid groups at the 2- and 3-positions—offers a unique combination of features. The methyl group provides a lipophilic handle and can influence the electronic properties of the ring, while the vicinal dicarboxylic acids serve as versatile reactive sites for further chemical elaboration. These characteristics make it a valuable precursor for synthesizing complex molecular architectures, including novel polymers, chelating ligands, and pharmacologically active agents.[1][2][3]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key data for 5-Methylthiophene-2,3-dicarboxylic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 46029-22-5 | [4][5][6] |

| Molecular Formula | C₇H₆O₄S | [6] |

| Molecular Weight | 186.18 g/mol | [6][7] |

| Melting Point | 218 °C | [4][5] |

| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [5] |

| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [5] |

| IUPAC Name | 5-methylthiophene-2,3-dicarboxylic acid | [6] |

| Canonical SMILES | CC1=CC(C(=O)O)=C(C(=O)O)S1 | [6] |

| InChI Key | QJPLLRMTCIBCFS-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic procedures for 5-Methylthiophene-2,3-dicarboxylic acid are not extensively documented in readily available literature, its structure suggests a logical synthetic pathway rooted in established thiophene chemistry. A plausible and common strategy involves the oxidation of a corresponding dimethylthiophene precursor.

A general approach for preparing thiophenecarboxylic acids involves metalation followed by carbonation (reaction with CO₂). For instance, halogenated thiophenes can be treated with organolithium reagents or converted into Grignard reagents, which are then quenched with dry ice to install the carboxylic acid functionality.[8][9]

Another powerful technique is the direct oxidation of alkyl-substituted thiophenes. The thiophene ring itself is relatively stable to certain oxidizing agents, allowing for the selective conversion of side chains.

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, purification, and analysis of the target compound, based on general principles of organic synthesis.

Caption: Conceptual workflow for the synthesis and analysis of the target compound.

Reactivity and Applications

The utility of 5-Methylthiophene-2,3-dicarboxylic acid stems from the reactivity of its functional groups.

The Dicarboxylic Acid Moiety

The adjacent carboxylic acids are the primary sites of reactivity. They can be readily converted into a variety of derivatives, including:

-

Esters: Reaction with alcohols under acidic catalysis.

-

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting diacid chloride is a highly reactive intermediate for forming amides and esters.

-

Anhydrides: Dehydration, often thermally or with a dehydrating agent, can form a cyclic anhydride, bridging the 2- and 3-positions.

-

Amides: Coupling reactions with amines, often facilitated by peptide coupling reagents. Thiophene-2-carboxamides, in particular, have been investigated as lead compounds in drug discovery.[3]

The differential reactivity between the carboxylic acid at the 2-position versus the 3-position can be exploited for selective monofunctionalization. Theoretical studies on simpler thiophenecarboxylic acids suggest that the C2-carboxyl group is often more reactive due to electronic effects, including potential intramolecular hydrogen bonding with the thiophene sulfur, which polarizes the acid function.[11]

Applications in Drug Discovery and Materials Science

-

HCV Inhibitors: Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme for viral replication.[2] The scaffold of 5-Methylthiophene-2,3-dicarboxylic acid provides an excellent starting point for creating libraries of tertiary amides and other derivatives to explore this therapeutic target.

-

Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for a new class of 1,2,4-triazole insecticides with low mammalian toxicity.[8][9] This highlights the importance of substituted thiophenes in agrochemical research.

-

Conductive Polymers & Organic Electronics: Thiophene is a fundamental unit in many conductive polymers (e.g., polythiophene). Dicarboxylic acid derivatives like this one can serve as functionalized monomers to create polymers with tailored properties (e.g., solubility, processability, and electronic characteristics) for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1]

Spectroscopic Characterization (Predicted)

While specific spectra for CAS 46029-22-5 are not publicly available in the search results, we can predict the key features based on its structure and data from analogous compounds.[12][13]

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.

-

Thiophene Proton (-CH=): A singlet integrating to 1H on the thiophene ring (at C4), likely in the aromatic region, potentially around δ 7.0-7.5 ppm.

-

Carboxylic Acid Protons (-COOH): A very broad singlet, highly deshielded, appearing far downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

-

Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. δ 120-150 ppm). The carbons attached to the carboxyl groups (C2, C3) and the methyl group (C5) would be significantly shifted.

-

Carboxyl Carbons (-COOH): Two downfield signals, typically in the δ 165-175 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from the carboxylic acid groups, typically centered around 3000 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=O Stretch: A very strong, prominent absorption band characteristic of the carbonyl in a carboxylic acid, expected around 1700 cm⁻¹. This band may be broadened or split due to hydrogen bonding.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Experimental Protocol: Synthesis of a Thiophenecarboxylic Acid via Grignard Reaction

The following is a representative, field-proven protocol for the synthesis of a thiophenecarboxylic acid from a brominated precursor. This methodology is directly adaptable for synthesizing derivatives and demonstrates the practical steps required.[8][9]

Objective: To prepare a thiophenecarboxylic acid via Grignard formation and subsequent carbonation.

Materials:

-

2,4-Dibromo-3-methylthiophene (or other suitable brominated thiophene precursor)

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Diethyl ether

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a single crystal of iodine.

-

Add a small portion of a solution of the brominated thiophene (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once initiated, add the remaining brominated thiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

Crush a significant excess of dry ice in a separate, large beaker and cover it with anhydrous diethyl ether to create a cold slurry.

-

Slowly transfer the prepared Grignard reagent solution via cannula into the vigorously stirred dry ice/ether slurry. Causality: The large excess of CO₂ and low temperature are critical to favor carboxylation and minimize side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.

-

Allow the mixture to warm to room temperature overnight, permitting the excess CO₂ to sublime.

-

-

Workup and Isolation:

-

Quench the reaction mixture by slowly adding 10% HCl solution until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt to form the free carboxylic acid and dissolves any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid, or toluene) to yield the pure thiophenecarboxylic acid.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.[6]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

5-Methylthiophene-2,3-dicarboxylic acid is a strategically important chemical intermediate. Its substituted thiophene core offers favorable properties for applications in medicinal chemistry, while its vicinal carboxylic acid groups provide a platform for diverse synthetic transformations. A thorough understanding of its properties, reactivity, and synthetic methodologies, as outlined in this guide, empowers researchers to effectively leverage this compound in the development of novel drugs, advanced materials, and specialized agrochemicals.

References

-

5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

-

Profeta, L. P., Arnone, M. R., & Fogle, M. A. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540–547. [Link]

-

Nasyrov, I. S., & Starikova, O. V. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]

-

Reaction of Thiophene-2,3-dicarbonyl Chloride. (n.d.). Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Al-Hadedi, A. A. M., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Chemistry Central Journal, 6(1), 101. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). ResearchGate. [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (2022). ResearchGate. [Link]

-

5-Methylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986).

-

3,4-Dimethylthiophene-2-carboxylic acid. (n.d.). chemister.ru. Retrieved January 15, 2026, from [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2023). MDPI. [Link]

-

5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

- Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. (1997).

-

5-Hydroxydecanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides. Bioorganic & Medicinal Chemistry Letters, 14(3), 797–800. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 32. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5 [amp.chemicalbook.com]

- 5. 5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5 [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. cas 46029-22-5|| where to buy 5-methylthiophene-2,3-dicarboxylic acid [english.chemenu.com]

- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiophene-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2,3-dicarboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The thiophene ring is a key structural motif in many pharmaceuticals, and the dicarboxylic acid functionality allows for the formation of various derivatives, such as esters and amides, making it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its downstream products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Methylthiophene-2,3-dicarboxylic acid, both ¹H and ¹³C NMR will provide critical information about its chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the thiophene ring proton, one for the methyl protons, and a broad signal for the carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Methylthiophene-2,3-dicarboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Thiophene-H | 7.0 - 7.5 | Singlet | 1H | The exact shift will be influenced by the electron-withdrawing carboxylic acid groups. |

| Methyl (-CH₃) | 2.4 - 2.7 | Singlet | 3H | Typically, methyl groups on aromatic rings appear in this region. |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 2H | The chemical shift of carboxylic acid protons can vary significantly with concentration and solvent. |

Causality Behind Predictions: The thiophene ring proton is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent carboxylic acid groups. The methyl group, being attached to the aromatic ring, will have a characteristic chemical shift in the aromatic methyl region. The carboxylic acid protons are highly deshielded and often exhibit a broad signal due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Methylthiophene-2,3-dicarboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | Two signals may be observed for the two distinct carboxylic acid groups. |

| Thiophene Ring Carbons (C-S) | 140 - 150 | The carbon bearing the methyl group will be significantly shielded compared to the others. |

| Thiophene Ring Carbons (C-C) | 125 - 140 | The carbons attached to the carboxylic acid groups will be deshielded. |

| Methyl (-CH₃) | 15 - 20 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Expertise in Interpretation: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon attached to the electron-donating methyl group will be shifted upfield, while the carbons attached to the electron-withdrawing carboxylic acid groups will be shifted downfield. The quaternary carbons of the thiophene ring may show lower intensity signals.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-Methylthiophene-2,3-dicarboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Workflow Diagram: NMR Data Acquisition and Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. For 5-Methylthiophene-2,3-dicarboxylic acid, the IR spectrum will be dominated by absorptions from the carboxylic acid groups and the thiophene ring.

Table 3: Predicted IR Absorption Bands for 5-Methylthiophene-2,3-dicarboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Associated with the C-H bond on the thiophene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | From the methyl group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | The strong absorption is due to the carbonyl of the carboxylic acid, typically in a hydrogen-bonded dimer form. |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium | Characteristic of the thiophene ring. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |

Authoritative Grounding: The characteristic broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid functional group. The exact positions of the thiophene ring vibrations can be influenced by the substitution pattern.[1]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (ATR):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 - 400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Workflow Diagram: IR Data Acquisition and Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum

For 5-Methylthiophene-2,3-dicarboxylic acid (Molecular Formula: C₇H₆O₄S), the expected molecular weight is approximately 186.19 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 5-Methylthiophene-2,3-dicarboxylic acid

| m/z | Proposed Fragment | Notes |

| 186 | [M]⁺ | The molecular ion peak. |

| 169 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 141 | [M - COOH]⁺ | Loss of a carboxylic acid group. |

| 123 | [M - COOH - H₂O]⁺ | Subsequent loss of water. |

| 113 | [M - COOH - CO]⁺ | Loss of carbon monoxide from the [M - COOH]⁺ fragment. |

| 97 | [M - 2COOH + H]⁺ | Loss of both carboxylic acid groups with a hydrogen rearrangement. |

Trustworthiness of Fragmentation Patterns: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of characteristic neutral fragments such as H₂O, CO, and CO₂. The initial fragmentation is likely to be the loss of a hydroxyl group or a carboxyl group.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often very effective.

-

Acquire data over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

-

Workflow Diagram: MS Data Acquisition and Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methylthiophene-2,3-dicarboxylic acid. By combining fundamental principles with comparative data from related structures, we have established a reliable predictive framework for the NMR, IR, and MS spectra of this compound. The detailed experimental protocols and workflows offer a robust system for acquiring and interpreting high-quality spectroscopic data, ensuring scientific integrity and trustworthiness in research and development involving this and similar molecules.

References

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

-

SpectraBase. 5-Methylthiophene-2,3-dicarbonitrile. [Link]

-

SpectraBase. Thiophene-3,4-dicarboxylic acid. [Link]

-

PubChem. 5-Methylthiophene-2-carboxylic acid. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

Sources

Quantum Chemical Calculations for 5-Methylthiophene-2,3-dicarboxylic Acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview and step-by-step protocol for performing quantum chemical calculations on 5-Methylthiophene-2,3-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals who are looking to leverage computational chemistry to understand the electronic structure, reactivity, and spectroscopic properties of this molecule.

Introduction: The Significance of 5-Methylthiophene-2,3-dicarboxylic Acid and the Role of In Silico Analysis

5-Methylthiophene-2,3-dicarboxylic acid is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The dicarboxylic acid functional groups introduce opportunities for hydrogen bonding and coordination with biological targets, making this molecule a potential scaffold for drug design.

Quantum chemical calculations offer a powerful, non-invasive method to elucidate the fundamental properties of molecules at the atomic level.[1] By solving approximations of the Schrödinger equation, we can predict molecular geometries, electronic properties, and vibrational spectra. This in silico approach provides valuable insights that can guide experimental work, saving both time and resources in the drug discovery and development pipeline. This guide will focus on the application of Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance of accuracy and cost for molecules of this size.[1][2]

Theoretical Foundation and Methodological Choices

The core of our computational approach is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, which significantly reduces computational cost without a substantial loss of accuracy for many systems.[2]

The B3LYP/6-311G(d,p) Model Chemistry

For our analysis of 5-Methylthiophene-2,3-dicarboxylic acid, we will employ the B3LYP functional with the 6-311G(d,p) basis set. This combination, often referred to as a "model chemistry," is a robust and widely validated choice for organic molecules.

-

B3LYP Functional: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] It includes a portion of exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties.

-

6-311G(d,p) Basis Set: This is a Pople-style basis set. The "6-311G" part indicates that the core atomic orbitals are described by a single contracted Gaussian function (composed of 6 primitive Gaussians), and the valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), providing more flexibility. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which are crucial for accurately describing the anisotropic nature of chemical bonds.[3]

Conformational Analysis of Carboxylic Acid Groups

A key structural feature of 5-Methylthiophene-2,3-dicarboxylic acid is the presence of two carboxylic acid groups. Each carboxyl group can exist in two main planar conformations: syn and anti, defined by the O=C-O-H dihedral angle.[4][5] Generally, the syn conformation is energetically favored due to a stabilizing intramolecular interaction between the hydroxyl hydrogen and the carbonyl oxygen.[4] Given the two carboxylic acid groups, we must consider the relative orientations of both to identify the global minimum energy structure.

Experimental and Computational Workflow

The following section details the step-by-step protocol for the quantum chemical analysis of 5-Methylthiophene-2,3-dicarboxylic acid. This workflow is designed to be self-validating, where the results of one step inform and confirm the validity of the next.

Caption: Computational workflow for the quantum chemical analysis of 5-Methylthiophene-2,3-dicarboxylic acid.

Step 1: Initial Structure Construction

-

Software: Use a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

-

Procedure:

-

Construct the 5-methylthiophene ring.

-

Add carboxylic acid groups at positions 2 and 3.

-

Ensure the initial conformation of both carboxylic acid groups is in the lower-energy syn arrangement.

-

Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

-

Protocol:

-

Create an input file specifying the coordinates from Step 1.

-

Define the level of theory: B3LYP/6-311G(d,p).

-

Specify the task as Opt (optimization).

-

Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).

-

Submit the calculation.

-

-

Causality: This calculation iteratively adjusts the positions of the atoms to minimize the forces between them, converging on a stable, low-energy conformation. This step is crucial as all subsequent properties are dependent on the accuracy of the optimized geometry.[6][7]

Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Software: The same quantum chemistry package used for optimization.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Specify the same level of theory: B3LYP/6-311G(d,p).

-

Define the task as Freq (frequency).

-

Submit the calculation.

-

-

Self-Validation:

-

A true minimum on the potential energy surface will have all positive (real) vibrational frequencies.

-

The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum.[8] If imaginary frequencies are found, the geometry must be perturbed along the corresponding vibrational mode and re-optimized.

-

The calculated frequencies can be compared with experimental IR data for validation. It's common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated harmonic frequencies to better match experimental anharmonic values.[9]

-

Step 4: Electronic Property Calculation

With the validated minimum-energy structure, we can now calculate key electronic properties that provide insights into the molecule's reactivity and charge distribution.

-

Software: The same quantum chemistry package.

-

Protocol:

-

This is typically a "single-point energy" calculation performed on the optimized geometry.

-

Request the generation of molecular orbitals and an electrostatic potential map.

-

-

Key Properties:

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface.[10][11] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

-

Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The interpretation of this data provides the chemical insights that are the ultimate goal of the calculation.

Optimized Geometry and Vibrational Frequencies

| Parameter | Calculated Value | Interpretation |

| Total Energy (Hartree) | Value from output | The electronic energy of the optimized structure. |

| Dipole Moment (Debye) | Value from output | A measure of the molecule's overall polarity. |

| Lowest Frequency (cm⁻¹) | Value from output | Should be positive, confirming a true minimum. |

| C=O Stretch Freq. (cm⁻¹) | Scaled value | Corresponds to the carbonyl stretch in the IR spectrum. |

| O-H Stretch Freq. (cm⁻¹) | Scaled value | Corresponds to the hydroxyl stretch in the IR spectrum. |

Electronic Properties

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | Value from output | Indicates the ionization potential (Koopmans' theorem). |

| LUMO Energy | Value from output | Indicates the electron affinity (Koopmans' theorem). |

| HOMO-LUMO Gap | Calculated difference | Relates to chemical reactivity and electronic transitions. |

Interpreting the Electrostatic Potential (ESP) Map

The ESP map for 5-Methylthiophene-2,3-dicarboxylic acid is expected to show:

-

Intense Negative Potential (Red): Localized on the carbonyl oxygen atoms of the dicarboxylic acid groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Concentrated around the acidic protons of the hydroxyl groups. These are the sites for nucleophilic attack and hydrogen bond donation.

-

Intermediate Potential (Green/Yellow): Spread across the thiophene ring and methyl group, indicating regions of lower polarity.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of 5-Methylthiophene-2,3-dicarboxylic acid using DFT. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. These computational insights are invaluable for understanding molecular-level behavior, predicting reactivity, and guiding the rational design of new therapeutic agents. The self-validating nature of the workflow, particularly the frequency analysis step, ensures the trustworthiness of the generated data.

References

-

Spartan'20, Wavefunction, Inc., Irvine, CA. [Link]

-

Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. The Journal of Physical Chemistry B. [Link]

-

Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. [Link]

-

Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. ACS Publications. [Link]

-

Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. MDPI. [Link]

-

Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. Mineralogical Society of America. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

-

How to generate HOMO & LUMO of a small molecule using free software (Avogadro, Orca 5.0, IboView). YouTube. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. ACS Publications. [Link]

-

How to do DFT calculations for HOMO-LUMO using Orca?. ResearchGate. [Link]

-

The Absolute Beginners Guide to Gaussian. Computational Chemistry List. [Link]

-

Vibrational Analysis. Q-Chem. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]

-

a) DFT-B3LYP/6-311G** optimized geometries of dithienyl-substituted... ResearchGate. [Link]

-

Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

-

Geometry optimization using Gaussian software. YouTube. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]

-

Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

-

Calculation of Properties. ORCA Manual. [Link]

-

DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

-

Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. Royal Society of Chemistry. [Link]

Sources

- 1. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 2. learningbreeze.com [learningbreeze.com]

- 3. inpressco.com [inpressco.com]

- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. medium.com [medium.com]

- 8. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and Historical Background of Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry.[1] Its derivatives, particularly thiophene carboxylic acids, are integral to a vast array of applications, from pharmaceuticals to advanced materials.[2][3][4] This technical guide delves into the serendipitous discovery of thiophene, the elucidation of its structure, and the subsequent development of synthetic methodologies for its carboxylic acid derivatives. We will explore the key scientific breakthroughs and the brilliant minds behind them, providing a comprehensive historical and technical foundation for researchers in the field.

Part 1: The Discovery of Thiophene - A Fortunate Impurity

The story of thiophene's discovery is a classic example of scientific serendipity. In 1882, the renowned German chemist Viktor Meyer was conducting a lecture demonstration of the indophenin test for benzene.[5][6] This test, which involves mixing the sample with isatin and concentrated sulfuric acid, was expected to produce a deep blue color, a characteristic reaction of benzene.[7] To his surprise, the demonstration failed. The benzene he was using, prepared by the decarboxylation of benzoic acid, did not yield the expected blue dye.[5][7]

Intrigued by this anomaly, Meyer and his assistant, Sandmeyer, investigated further. They discovered that the commercial benzene derived from coal tar, which consistently gave a positive indophenin test, contained an impurity.[5] Meyer successfully isolated this sulfur-containing compound and named it "thiophene," a name derived from the Greek words "theion" (sulfur) and "phaino" (to shine).[1] This discovery not only explained the inconsistent results of the indophenin test but also unveiled a new class of aromatic heterocyclic compounds.[8][9][10] Within five years of his discovery, Meyer's intensive research led to the publication of a comprehensive monograph, "Die Thiophengruppe" (The Thiophene Group), in 1888, which detailed the work of Meyer and his students in over 100 papers.[5][11]

Part 2: Early Synthetic Routes to the Thiophene Core

Following its discovery, the scientific community focused on developing methods to synthesize the thiophene ring system. Several classical methods emerged, laying the groundwork for the synthesis of a wide range of thiophene derivatives.

The Paal-Knorr Thiophene Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a versatile method for constructing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[12][13][14] The thiophene variant involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][15][16] These reagents not only introduce the sulfur atom but also act as dehydrating agents, driving the cyclization reaction.[1][15]

Initially, it was hypothesized that the reaction proceeded through a furan intermediate, which was then sulfurized.[15] However, work by Campaigne and Foye demonstrated that this was not the case, suggesting instead the formation of a thione intermediate.[1][14]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine one equivalent of acetonylacetone (a 1,4-dicarbonyl compound) with a suitable solvent, such as toluene.

-

Addition of Sulfurizing Agent: Carefully add 0.5 equivalents of phosphorus pentasulfide (P₄S₁₀) in portions to the stirred solution. The reaction is exothermic and may require cooling.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and pour it into a beaker of cold water. Neutralize the aqueous layer with a base, such as sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent, such as diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis offers a route to substituted thiophenes through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[1][16] This reaction proceeds via two consecutive aldol-type condensations, often following a Stobbe-type mechanism, to yield a thiophene dicarboxylic acid ester.[1][17]

Conceptual Workflow of the Hinsberg Synthesis

Caption: A simplified workflow of the Hinsberg thiophene synthesis.

The Gewald Aminothiophene Synthesis

Developed by Karl Gewald, this multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.[18][19] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[18][20] The reaction mechanism, elucidated decades after its discovery, begins with a Knoevenagel condensation, followed by sulfur addition, cyclization, and tautomerization.[18] The Gewald reaction is particularly valuable in medicinal chemistry for creating libraries of compounds for drug screening.[19][21]

Key Features of Major Thiophene Syntheses

| Synthesis Method | Starting Materials | Key Reagents | Product Type |

| Paal-Knorr | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's reagent | Substituted thiophenes |

| Hinsberg | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Base | Thiophene dicarboxylic esters/acids |

| Gewald | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |

Part 3: The Introduction of the Carboxylic Acid Functionality

With robust methods for constructing the thiophene ring in hand, the next challenge was the introduction of functional groups, particularly the carboxylic acid moiety. Thiophenecarboxylic acids are crucial synthetic intermediates and are found in numerous biologically active molecules.[2][3][22]

Oxidation of Precursors

One of the most straightforward methods for preparing thiophene carboxylic acids is the oxidation of appropriately substituted thiophenes. For instance, thiophene-2-carboxylic acid can be synthesized by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[23]

Direct Carboxylation

More recently, methods for the direct carboxylation of the thiophene C-H bond have been developed, offering a more atom-economical approach. These methods often employ strong bases or transition metal catalysts to activate the C-H bond, followed by reaction with carbon dioxide.

-

Lewis Acid-Mediated Carboxylation: The use of Lewis acids, such as EtAlCl₂, can facilitate the direct carboxylation of substituted thiophenes with CO₂.[22] The reaction typically proceeds at the more reactive α-position (C2 or C5) of the thiophene ring.[22]

-

Base-Mediated Carboxylation: Solvent-free systems using a mixture of carbonate and carboxylate salts have been shown to mediate the direct carboxylation of thiophene with CO₂ at elevated temperatures.[24][25]

-

Transition-Metal-Catalyzed Carboxylation: Silver-catalyzed C-H carboxylation of thiophene derivatives has been reported, enabling the reaction under milder conditions.[26][27]

Reaction Scheme: Direct Carboxylation of 2-Methylthiophene

Caption: Regioselective carboxylation of 2-methylthiophene.[22]

Part 4: The Significance of Thiophene Carboxylic Acids in Drug Discovery and Materials Science

The thiophene ring is a privileged scaffold in medicinal chemistry, and its carboxylic acid derivatives are no exception.[1][28][29] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the carboxylic acid group provides a key site for salt formation and further derivatization.[28]

Thiophene Carboxylic Acids in Pharmaceuticals

A multitude of drugs across various therapeutic areas contain the thiophene carboxylic acid motif.[30]

-

Anti-inflammatory Drugs: Suprofen and Tiaprofenic acid are non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene carboxylic acid core.[23][30]

-

Anticancer Agents: OSI-930, an anticancer drug candidate, incorporates a thiophene-2-carboxylic acid amide structure.[31]

-

Antiviral Agents: Thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus.[32]

Applications in Materials Science

The unique electronic properties of the thiophene ring make its derivatives, including carboxylic acids, valuable components in the development of advanced organic materials.[4] Thiophene-based polymers are known for their conductivity and are used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2][3][33] The carboxylic acid functionality can be used to tune the solubility and processing characteristics of these materials, as well as to anchor them to surfaces.[33]

Conclusion

From its unexpected discovery in a bottle of impure benzene to its current status as a vital component in modern drug discovery and materials science, the journey of thiophene and its carboxylic acid derivatives is a testament to the power of scientific inquiry and the importance of fundamental research. The historical synthetic methods, while classic, continue to be refined and built upon, while new techniques for direct functionalization are paving the way for more efficient and sustainable syntheses. For researchers and scientists, a deep understanding of this historical and technical background is essential for driving future innovation in this exciting and ever-evolving field.

References

-

Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link][18]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[1]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link][15]

-

Hattori, T., et al. (2012). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Chemistry Letters, 41(2), 161-163.[22]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][13]

-

Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1739.[21]

-

Singh, P. P., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 735-739.[19]

-

Encyclopedia.com. (n.d.). Meyer, Victor. Retrieved from [Link][5]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][14]

-

Sabat, M., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(43), 26684-26717.[34]

-

Sztejnberg, A. (2018). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century. Revista CENIC Ciencias Químicas, 49(1), 1-13.[11]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][20]

-

SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link][16]

-

World of Chemicals. (n.d.). Viktor Meyer. Retrieved from [Link][10]

-

Semantic Scholar. (n.d.). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link][24]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link][23]

-

YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link][17]

-

Organometallics. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from [Link][26]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link][35]

-

MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link][25]

-

ResearchGate. (n.d.). Hinsberg synthesis. Retrieved from [Link][36]

-

PubMed. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Retrieved from [Link][32]

-

ACS Publications. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from [Link][27]

-

Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Retrieved from [Link][38]

-

PubMed Central. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link][28]

-

ACS Publications. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link][39]

-

YouTube. (2019). Synthesis Of Thiophene - Hinsberg's Procedure. Retrieved from [Link][40]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link][41]

-

NIH. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link][30]

-

ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link][33]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link][29]

-

ACS Publications. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link][31]

-

ChemBK. (n.d.). thiophene-2-carboxylic acid. Retrieved from [Link][42]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link][43]

-

ResearchGate. (2001). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link][44]

-

ResearchGate. (2019). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved from [Link][4]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.com [encyclopedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 10. Viktor Meyer [sites.itservices.cas.unt.edu]

- 11. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 17. youtube.com [youtube.com]

- 18. Gewald reaction - Wikipedia [en.wikipedia.org]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Gewald Reaction [organic-chemistry.org]

- 21. d-nb.info [d-nb.info]

- 22. academic.oup.com [academic.oup.com]

- 23. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 24. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium | Semantic Scholar [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 30. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. rroij.com [rroij.com]

- 36. researchgate.net [researchgate.net]

- 37. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 38. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 39. pubs.acs.org [pubs.acs.org]

- 40. youtube.com [youtube.com]

- 41. nbinno.com [nbinno.com]

- 42. chembk.com [chembk.com]

- 43. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: 5-Methylthiophene-2,3-dicarboxylic acid as a Novel Monomer for High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications and detailed protocols for the use of 5-Methylthiophene-2,3-dicarboxylic acid in the synthesis of novel polymers. Drawing on established principles of polymer chemistry and parallels with structurally similar thiophene-based monomers, this document outlines the synthesis of polyesters and polyamides, detailing the underlying scientific rationale for procedural steps and predicting the properties of the resultant materials.

Introduction: A Novel Building Block for Advanced Polymers

5-Methylthiophene-2,3-dicarboxylic acid is an emerging monomer in the field of polymer science. Its unique structural features—a substituted thiophene ring with carboxylic acid groups in the 2 and 3 positions—offer the potential for creating polymers with distinct properties compared to those derived from more conventional monomers like terephthalic acid or 2,5-thiophenedicarboxylic acid. The asymmetric nature of the 2,3-dicarboxy substitution is anticipated to disrupt chain packing, leading to polymers with lower crystallinity and potentially enhanced solubility, which can be advantageous for solution-based processing. The presence of the methyl group can further enhance solubility and modify the electronic properties of the thiophene ring.

Thiophene-based polymers are of significant interest due to their exceptional thermal stability, mechanical strength, and optoelectronic properties.[1][2] These characteristics make them suitable for a wide range of applications, including high-performance plastics, advanced packaging materials, and organic electronics.[1][3] By incorporating 5-Methylthiophene-2,3-dicarboxylic acid into polymer backbones, it is possible to fine-tune these properties for specific applications.

Polymer Synthesis Strategies

The primary route for polymerizing 5-Methylthiophene-2,3-dicarboxylic acid is through polycondensation reactions, where the dicarboxylic acid monomer reacts with a suitable diol or diamine to form polyesters or polyamides, respectively.

Synthesis of Polyesters via Melt Polycondensation